

JWG-071 compared to other ERK5 inhibitors

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Compound Focus: JWG-071

CAS No.: 2250323-50-1

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ERK5 Inhibitors at a Glance

The table below summarizes key pharmacological and profiling data for several ERK5 inhibitors, highlighting differences in selectivity and off-target activities that are critical for experimental design and interpretation.

Inhibitor Name	Primary Target / Mechanism	Key Off-Target Activities / Notes	Representative Experimental EC50/IC50 (Cell-Based)	In Vivo Efficacy & Model
JWG-071	ATP-competitive ERK5 inhibitor (IC50 = 88 nM) [1]	Minimal BET family protein inhibition; optimized from XMD8-92/XMD17-109 for higher selectivity [1].	Anti-proliferative EC50 = 2.4 μ M (MOLT4 cells) [1]	Impairs tumor growth in endometrial cancer mouse models; oral administration [2].
XMD8-92	ATP-competitive ERK5 inhibitor	Potent inhibition of BET family proteins (e.g., BRD4); observed anti-proliferative effects	Information missing	Used in combination studies in NRAS-mutant melanoma models [3].

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		are largely off-target [1].		
AX15836	Selective ATP-competitive ERK5 inhibitor	No anti-proliferative or anti-inflammatory effects in some models; can cause paradoxical nuclear translocation and activation of ERK5 [1].	Anti-proliferative EC50 >10 µM (MOLT4 cells) [1]	Information missing
BAY-885	Selective ATP-competitive ERK5 inhibitor	No potent anti-proliferative effects reported in tested models [1].	Anti-proliferative EC50 >10 µM (MOLT4 cells) [1]	Information missing
INY-05-128 (JWG-071-based degrader)	Heterobifunctional PROTAC degrader (via VHL E3 ligase)	Induces degradation of Aurora Kinase A (AURKA); anti-proliferative effect attributed to AURKA loss, not ERK5 degradation [1].	DC50 (ERK5 degradation) = 281 nM; Anti-proliferative EC50 = 1.1 µM (MOLT4 cells) [1]	Information missing
INY-06-061 (Optimized degrader)	Heterobifunctional PROTAC degrader (via VHL E3 ligase)	Highly selective for ERK5; no degradation of BRD4 or AURKA [1].	DC50 (ERK5 degradation) = 32 nM [1]	Acute degradation did not recapitulate anti-proliferative effects of genetic knockdown in several cancer cell lines [1].

Experimental Contexts and Key Findings

The biological effects of these inhibitors are highly context-dependent. The following table outlines key experimental models and findings that demonstrate the utility and limitations of each compound.

Inhibitor / Tool	Experimental Context & Model	Key Findings & Validation
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| **JWG-071** | - **Aggressive Endometrial Cancer**: Cell lines and mouse models [2].

- **Melanoma**: Used alongside AX15836 to inhibit HH/GLI signaling in melanoma cell lines (A375, SK-Mel-5, SSM2c) [4]. | - Reduces cancer cell proliferation and tumor growth [2].
- Potentiates chemotherapy efficacy [2].
- Reduces GLI1/GLI2 protein levels and transcriptional activity [4]. | | **XMD8-92** | - **NRAS-mutant Melanoma**: Used in combination with MEK inhibitor Trametinib in cell lines (FM79, M26, BLM) [3].
- **Colorectal Cancer (CRC)**: Human CRC cell lines and murine intestinal organoids [5]. | - Combined MEK/ERK5 inhibition induces sustained G1 cell cycle arrest and suppresses Cyclin D1 [3].
- Prevents compensatory proliferation via ERK5 upon MEK1/2 inhibition [5]. | | **AX15836 & BAY-885** | - **Selectivity Profiling**: Multiple cancer cell lines (e.g., MOLT4) [1]. | - No potent anti-proliferative effects as single agents, unlike less selective inhibitors [1]. | | **ERK5 Degraders (INY-06-061)** | - **Phenotype Validation**: Multiple cancer cell lines and primary endothelial cells [1]. | - Acute ERK5 degradation did not produce anti-proliferative or anti-inflammatory effects in tested models, questioning kinase-independent roles of ERK5 [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or design studies, here are detailed methodologies for key experiments cited in the literature.

1. Protocol: Combined MEK/ERK5 Inhibition in Melanoma Cells [3]

- **Cell Lines**: Human NRAS-mutant melanoma cells (e.g., FM79, M26, BLM).
- **Inhibitors**: MEK inhibitor Trametinib (e.g., 5 nM) and ERK5 inhibitor XMD8-92.
- **Procedure**:
 - Seed cells in appropriate culture dishes and allow to adhere.
 - Pre-treat cells with XMD8-92 for 1 hour before adding Trametinib.
 - Co-incubate cells with both inhibitors for 48 hours.

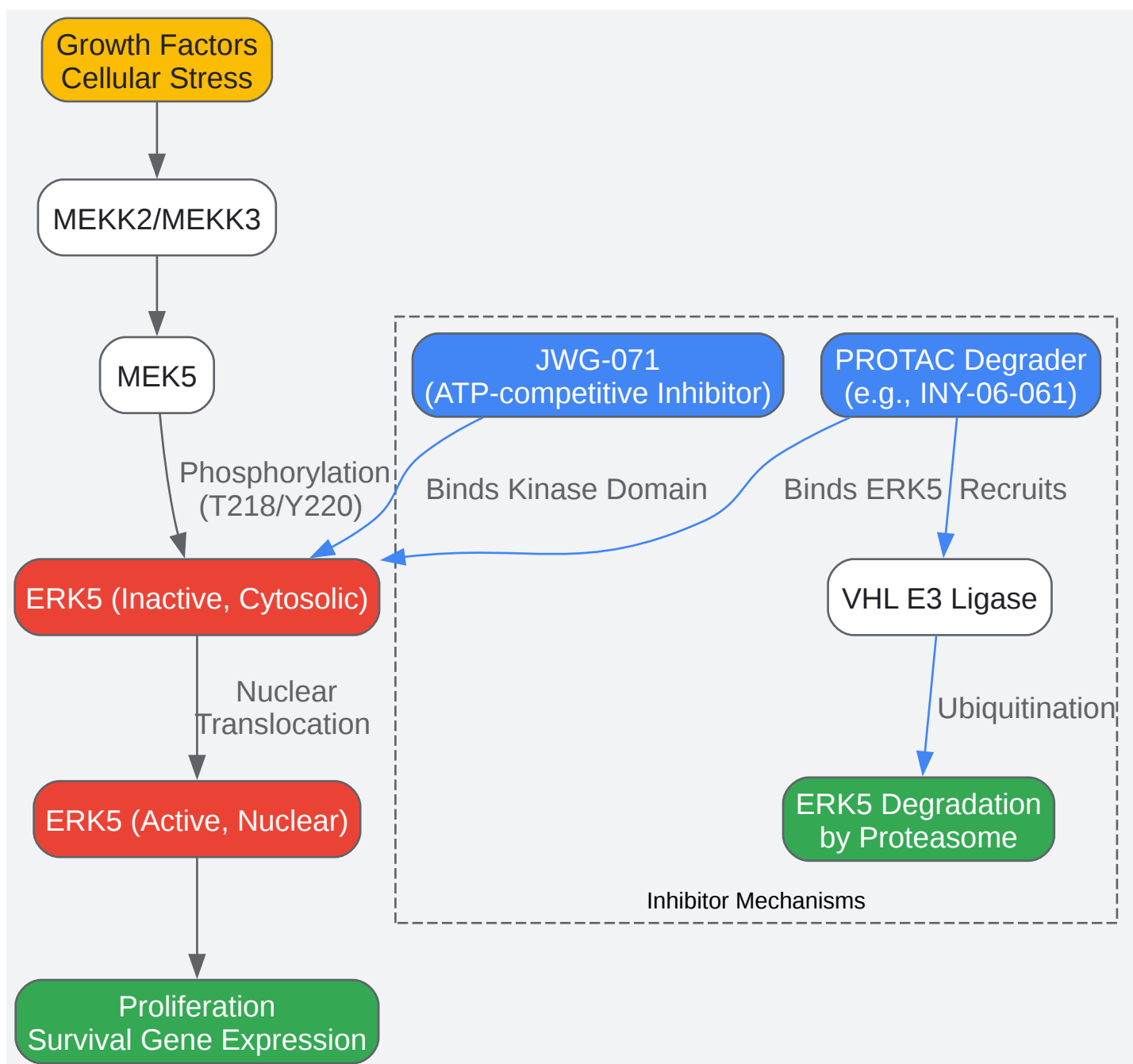
- Analyze endpoints:
 - **Cell Cycle:** Fix cells and perform propidium iodide staining for flow cytometry to assess DNA content and cell cycle distribution.
 - **Proliferation:** Perform BrdU incorporation assays.
 - **Gene Expression:** Harvest cells for RNA-seq or qPCR to analyze mitotic gene expression and for Western blot to assess Cyclin D1 and FOXM1 protein levels.

2. Protocol: Assessing GLI Transcriptional Activity After ERK5 Inhibition [4]

- **Cell Lines:** HeLa, NIH/3T3, or patient-derived melanoma cells (SSM2c).
- **Inhibitors:** **JWG-071** or AX15836.
- **Procedure:**
 - Transfect cells with a GLI-responsive luciferase reporter plasmid (e.g., 8x3'GLI-BS) and a Renilla luciferase control vector for normalization.
 - 24 hours post-transfection, treat cells with ERK5 inhibitors (e.g., **JWG-071**) for a specified duration (e.g., 24 hours). The Hedgehog pathway agonist SAG can be used as a positive control.
 - Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
 - Calculate the ratio of firefly to Renilla luminescence to determine the relative GLI transcriptional activity.

ERK5 Signaling and Inhibitor Mechanisms

The diagrams below illustrate the ERK5 signaling pathway and the distinct mechanisms of action for different inhibitor modalities.



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Interpretation Guide for Researchers

When selecting an ERK5 inhibitor for your study, consider these critical factors:

- **Inhibitor Selectivity:** Early inhibitors like **XMD8-92** have major off-target effects (e.g., BET inhibition) that confound data interpretation [1]. **JWG-071** and **AX15836** offer improved selectivity, while

PROTAC degraders like INY-06-061 provide the highest specificity [1].

- **Mechanism of Action:** Distinguish between **kinase inhibition (JWG-071, AX15836)** and **protein degradation (INY-06-061)**. Kinase inhibitors block enzymatic activity but may not affect kinase-independent scaffolding functions of ERK5, whereas degraders remove the entire protein [1].
- **Context-Dependent Results:** Be aware that biological outcomes can vary significantly. For example, genetic knockdown of ERK5 often shows anti-proliferative effects, but the highly selective degrader INY-06-061 did not recapitulate this in some models, suggesting that observed phenotypes may be cell-type specific or driven by off-target effects in genetic experiments [1].
- **Combination Potential:** ERK5 inhibition is a promising strategy to overcome resistance to MAPK pathway inhibitors (e.g., MEK inhibitors) in cancers like melanoma and pancreatic ductal adenocarcinoma [5] [3] [6].

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To cite this document: Smolecule. [JWG-071 compared to other ERK5 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b531463#jwg-071-compared-to-other-erk5-inhibitors>]

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